physicochemical properties of 3-(benzylsulfanyl)pyrrolidine
physicochemical properties of 3-(benzylsulfanyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzylsulfanyl)pyrrolidine
Executive Summary
3-(Benzylsulfanyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring, a structure of immense interest in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" structure due to its frequent appearance in FDA-approved pharmaceuticals.[1][2] Its three-dimensional, sp³-hybridized nature provides an architectural advantage for designing molecules that can effectively interact with complex biological targets, a concept often termed "escaping flatland".[1][3] This guide offers a comprehensive analysis of the structural and . While specific experimental data for this compound is not extensively published, this document provides a framework for its characterization by detailing standardized, replicable protocols for determining its core properties. For researchers and drug development professionals, this guide serves as both a reference and a practical manual for harnessing the potential of this valuable synthetic building block.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is one of the most prevalent five-membered nitrogen heterocycles found in pharmaceuticals.[1] Its utility stems from several key features: it can enhance aqueous solubility, its nitrogen atom can act as a hydrogen bond acceptor or donor, and its chiral centers allow for stereochemically defined interactions with biological targets.[3][4] Compounds built upon this scaffold are crucial in developing treatments for a wide range of diseases. 3-(Benzylsulfanyl)pyrrolidine emerges as a particularly useful derivative, offering a reactive secondary amine for further functionalization and a benzylsulfanyl group that can influence lipophilicity and metabolic stability. Understanding its fundamental physicochemical properties is the first and most critical step in the rational design of novel therapeutics, as these properties directly govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular and Structural Profile
The structural identity of a compound is the foundation of its chemical behavior. 3-(Benzylsulfanyl)pyrrolidine is characterized by a five-membered saturated nitrogen heterocycle substituted at the 3-position with a benzylthio group. It is commonly available as both a free base and a hydrochloride salt, the properties of which can differ significantly, particularly in terms of solubility and handling.
| Identifier | 3-(Benzylsulfanyl)pyrrolidine (Free Base) | 3-(Benzylsulfanyl)pyrrolidine hydrochloride |
| CAS Number | 1249230-24-7[5] | 1864062-73-6[6] |
| Molecular Formula | C₁₁H₁₅NS[5] | C₁₁H₁₆ClNS[6] |
| Molecular Weight | 193.32 g/mol [5] | 229.78 g/mol [6] |
| IUPAC Name | 3-(benzylthio)pyrrolidine[5] | 3-(benzylthio)pyrrolidine;hydrochloride[6] |
Key Functional Groups:
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Pyrrolidine Ring: A secondary amine that is basic and can be protonated. It serves as a key site for synthetic modification.
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Thioether Linkage: The C-S-C bond is generally stable but can be susceptible to oxidation under certain metabolic conditions.
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Aromatic (Phenyl) Ring: Contributes to the molecule's lipophilicity and potential for π-stacking interactions with biological targets.
Caption: Chemical structure of 3-(benzylsulfanyl)pyrrolidine.
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is essential for predicting its behavior in both chemical and biological systems. Due to a lack of published experimental values for 3-(benzylsulfanyl)pyrrolidine, this section references the standardized protocols detailed in Section 6 for their empirical determination.
| Property | Value / Data | Rationale & Significance in Drug Development |
| Melting Point | See Protocol 6.1 | Indicates purity and lattice energy; affects dissolution rate and stability. |
| Boiling Point | See Protocol 6.2 | Relates to volatility; important for purification and process safety. |
| Aqueous Solubility | See Protocol 6.3 | Critical for bioavailability; a compound must dissolve to be absorbed. |
| pKa | See Protocol 6.4 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP (Octanol/Water) | See Protocol 6.5 | Measures lipophilicity; key predictor of membrane permeability and metabolic clearance. |
Spectroscopic and Chromatographic Profile
Structural confirmation and purity assessment are non-negotiable steps in chemical research. The following techniques are standard for characterizing a molecule like 3-(benzylsulfanyl)pyrrolidine.
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating molecular structure.[7][8]
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¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically a multiplet around δ 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-S-CH₂ -Ph), and a series of multiplets for the non-equivalent protons on the pyrrolidine ring.
-
¹³C-NMR: The carbon spectrum will confirm the number of unique carbon environments, with characteristic chemical shifts for the aromatic carbons, the benzylic carbon, and the sp³-hybridized carbons of the pyrrolidine ring.[8]
5.2 Mass Spectrometry (MS) MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[9][10] For 3-(benzylsulfanyl)pyrrolidine, a high-resolution mass spectrum using electrospray ionization (ESI) in positive mode would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at an m/z of approximately 194.0952.
5.3 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule. The spectrum for this compound should exhibit characteristic absorption bands, including:
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An N-H stretch for the secondary amine (around 3300-3500 cm⁻¹).
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Aromatic C-H stretches (just above 3000 cm⁻¹).
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Aliphatic C-H stretches (just below 3000 cm⁻¹).
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C-N and C-S stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
5.4 High-Performance Liquid Chromatography (HPLC) HPLC is the industry standard for determining the purity of a compound.[11] A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA), can effectively separate the target compound from impurities. Purity is assessed by the relative area of the main peak, ideally with detection by both UV-Vis and mass spectrometry (LC-MS).
Standardized Protocols for Physicochemical Characterization
The following protocols are based on established methodologies for the accurate determination of core physicochemical properties.
6.1 Protocol: Melting Point Determination This protocol uses the standard capillary method.
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
6.2 Protocol: Aqueous Solubility (Shake-Flask Method) This is the gold-standard method for determining thermodynamic solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Add an excess amount of solid 3-(benzylsulfanyl)pyrrolidine to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter.
-
Accurately quantify the concentration of the compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS.
-
The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.
6.3 Protocol: pKa Determination (Potentiometric Titration) This method measures the pH of a solution as a titrant is added.
Caption: Workflow for Potentiometric pKa Determination.
Step-by-Step Methodology:
-
Calibrate a pH meter with standard buffers.
-
Dissolve a precisely weighed amount of 3-(benzylsulfanyl)pyrrolidine in a known volume of water (a co-solvent like methanol may be needed if solubility is low).
-
Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added.
-
The pKa is equal to the pH at the point where half of the compound has been neutralized (the half-equivalence point), which can be determined from the inflection point of the titration curve.
Implications for Drug Development
The physicochemical properties of a molecule are not abstract data points; they are critical determinants of its potential as a drug. The interplay between these properties dictates the journey of a drug through the body.
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- 5. 1249230-24-7 | 3-(Benzylsulfanyl)pyrrolidine - AiFChem [aifchem.com]
- 6. 1864062-73-6 | 3-(Benzylsulfanyl)pyrrolidine hydrochloride - AiFChem [aifchem.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
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